(2-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Description
(2-Chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a piperazinyl methanone derivative featuring a 2-chlorophenyl group and a 1-methylindole moiety linked via a carbonyl bridge. The compound’s structure combines a piperazine core, known for its versatility in medicinal chemistry, with aromatic systems that enhance binding to biological targets.
The 1-methylindole group may contribute to interactions with hydrophobic pockets in enzymes or receptors, while the 2-chlorophenyl substituent could influence electronic properties and steric effects. Such structural features are common in bioactive molecules targeting inflammatory pathways, viral proteases, or ion channels .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-23-18-9-5-2-6-15(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)16-7-3-4-8-17(16)22/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPRZIBCFRZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the indole-piperazine intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting neurological disorders.
Biological Studies: Its interaction with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Research: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Aryl Substituent Effects
Indole Modifications
The 1-methylindole moiety is critical for interactions in indole-based therapeutics. Comparisons include:
- Benzylpiperazine-Indole Derivatives: describes (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone, where a benzyl group replaces the 1-methyl substituent. This bulkier group may reduce membrane permeability compared to the target compound’s methyl group .
- Anti-inflammatory Indole Amides : Compounds 123 and 124 () feature 4-fluorobenzyl and 4-methoxybenzyl groups on indole, respectively. These substitutions improve COX-2 selectivity, suggesting that electron-donating groups enhance anti-inflammatory efficacy .
Table 2: Indole Substituent Impact
| Compound | Indole Substituent | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 1-Methyl | N/A | - |
| Compound 20 (Ev20) | Unsubstituted | Undisclosed | |
| Compound 123 (Ev4) | 4-Fluorobenzyl | COX-2 Inhibition |
Piperazine Core Modifications
The piperazine ring’s flexibility allows for diverse substitutions:
- Sulfonyl vs. Carbonyl Linkages: highlights (2-chlorophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone, where a sulfonyl group replaces the indole-carbonyl linkage. Sulfonyl groups enhance metabolic stability but may reduce binding affinity due to increased polarity .
- Quinoline-Piperazine Hybrids: and describe quinoline-linked piperazinyl methanones, which exhibit distinct pharmacokinetic profiles, such as improved oral bioavailability in ALDH1A1 inhibitors .
Table 3: Piperazine Modifications
| Compound | Piperazine Modification | Key Property | Reference |
|---|---|---|---|
| Target Compound | None | N/A | - |
| Compound 17 (Ev17) | Phenylsulfonyl | Metabolic Stability | |
| Compound 2l (Ev5) | Quinoline-linked | High Resolution MS |
Research Findings and Pharmacological Insights
- Antiviral Potential: The 2-chlorophenyl group in OMM () suggests that halogen positioning influences nucleoprotein binding, a trait shared with the target compound .
- Anti-inflammatory Activity : Indole-piperazine hybrids in demonstrate COX-2 inhibition, implying that the target compound could be optimized for similar applications by introducing electron-withdrawing substituents .
- Structural Insights: Molecular docking studies () reveal that piperazinyl methanones occupy hydrophobic pockets in ion channels like TASK-1, highlighting the role of aryl and indole groups in target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
